
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate, also known as DBBCC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DBBCC is a heterocyclic compound that contains a benzoxathiol ring and a cyclohexylcarbamate group. In
Mecanismo De Acción
The mechanism of action of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate varies depending on the application. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit viral replication by targeting viral proteins (Chen et al., 2018; Yang et al., 2019).
Biochemical and Physiological Effects
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to have various biochemical and physiological effects depending on the application. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to reduce oxidative stress and inflammation, and improve cognitive function (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit viral replication and reduce viral load (Chen et al., 2018; Yang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is its potential as a multi-target agent due to its ability to modulate multiple pathways. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is its limited solubility in water, which can make it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its chemical properties to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Conclusion
In conclusion, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is a synthetic compound that has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action varies depending on the application, and it has been shown to have various biochemical and physiological effects. While it has some limitations, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has several advantages and offers promising avenues for future research.
Métodos De Síntesis
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate can be synthesized by reacting 2-aminothiophenol with 1,3-dibromopropane in the presence of a base to form 2-(2-bromoethylthio)aniline. This intermediate is then reacted with cyclohexyl isocyanate and triethylamine to form 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate (Deng et al., 2017).
Aplicaciones Científicas De Investigación
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been studied for its potential as a neuroprotective agent by reducing oxidative stress and inflammation (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to have antiviral activity against hepatitis B virus and dengue virus (Chen et al., 2018; Yang et al., 2019).
Propiedades
IUPAC Name |
(4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO4S/c15-8-6-9-12(22-14(19)20-9)10(16)11(8)21-13(18)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJWCVNIASYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=C(C=C3C(=C2Br)SC(=O)O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)

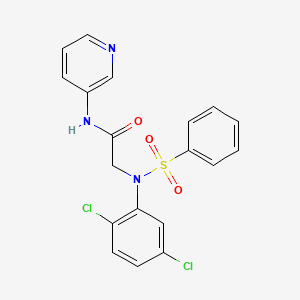

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
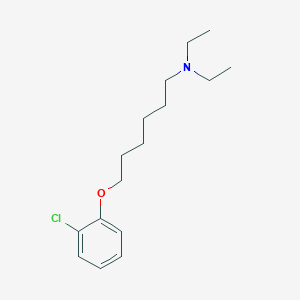
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)
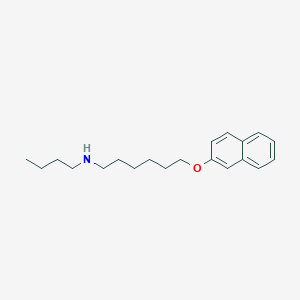
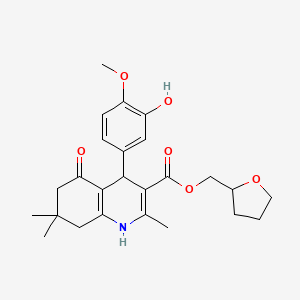
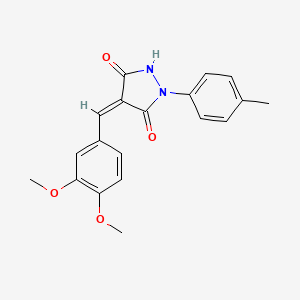
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)
![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
